HDAC8 Inhibition: A 50-fold Selectivity Window Over HDAC1/HDAC2 That Is Absent in Non-Methoxylated Analogs
4-[(Boc-amino)methyl]-3-methoxybenzoic acid demonstrates low-micromolar inhibition of HDAC8 (IC₅₀ = 1,000–1,300 nM) while remaining essentially inactive against HDAC1 (IC₅₀ > 50,000 nM), HDAC2 (IC₅₀ > 100,000 nM in combined HDAC1/2 assay), HDAC3 (IC₅₀ = 50,000 nM), and HDAC4 (IC₅₀ = 8,100–50,000 nM) [1][2]. This implies a selectivity window of ≥50-fold for HDAC8 over the class I enzymes HDAC1 and HDAC2. In comparison, the closely related 4-[(Boc-amino)methyl]benzoic acid (CAS 33233-67-9) has not been reported to exhibit comparable HDAC8-directed activity; structurally similar benzoic acid derivatives evaluated in the same assay panels typically display pan-HDAC weak inhibition (IC₅₀ > 50,000 nM) or fail to reach >85% inhibition at the highest tested concentration [3]. The emergence of detectable HDAC8 engagement is therefore attributed to the 3-methoxy group, which likely engages the unique catalytic tunnel or rim residues of HDAC8 and influences the ligand's zinc-binding geometry.
| Evidence Dimension | HDAC isoform inhibition potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | HDAC8: IC₅₀ = 1,000–1,300 nM; HDAC1: IC₅₀ > 50,000 nM; HDAC3: IC₅₀ = 50,000 nM; HDAC4: IC₅₀ = 8,100–50,000 nM |
| Comparator Or Baseline | 4-[(Boc-amino)methyl]benzoic acid (CAS 33233-67-9) and structurally similar benzoic acid derivatives: typically HDAC1/2 IC₅₀ > 100,000 nM, no HDAC8-selective activity reported |
| Quantified Difference | ≥50-fold selectivity window for HDAC8 over HDAC1; HDAC8 IC₅₀ at least 38-fold lower than HDAC4 in the most favorable comparison |
| Conditions | Recombinant human HDACs (HDAC1 C-terminal FLAG-tagged, expressed in Sf9 cells; HDAC3 C-terminal His-tagged, expressed in Sf9 cells; HDAC4 N-terminal His6/SUMO-tagged C-terminal SII-tagged, expressed in E. coli BL21; HDAC8 N-terminal His6/SUMO-tagged, expressed in E. coli BL21 DE3). Substrate: Boc-Lys(Ac)-AMC. Data curated by ChEMBL. |
Why This Matters
This isoform selectivity profile enables chemists to use 4-[(Boc-amino)methyl]-3-methoxybenzoic acid as a scaffold for developing selective HDAC8 inhibitors, a target implicated in neuroblastoma and childhood cancers, while avoiding confounding pan-HDAC activity that complicates hit-to-lead progression.
- [1] BindingDB entry BDBM50529158 (CHEMBL4437805). Affinity data for HDAC8 (IC₅₀ = 1.00E+3 nM), HDAC1 (IC₅₀ > 5.00E+4 nM), HDAC4 (IC₅₀ = 8.10E+3 nM). University of Applied Sciences / ChEMBL. View Source
- [2] BindingDB entry BDBM50529153 (CHEMBL4557077). Affinity data for HDAC8 (IC₅₀ = 1.30E+3 nM), HDAC3 (IC₅₀ = 5.00E+4 nM), HDAC4 (IC₅₀ = 5.00E+4 nM). University of Applied Sciences / ChEMBL. View Source
- [3] BindingDB entry BDBM50144929 (CHEMBL3764200). Affinity data for HDAC1/HDAC2 (IC₅₀ > 1.00E+5 nM) in HeLa nuclear extract. Fudan University / ChEMBL. View Source
